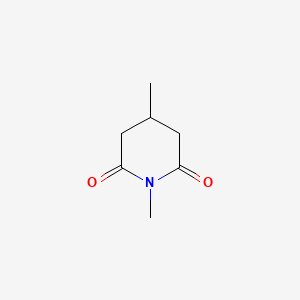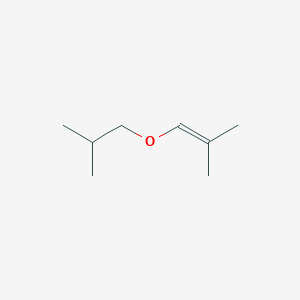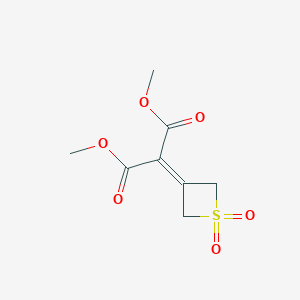
(1-Methoxy-6-oxopyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methoxy-6-oxopyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxy group and a ketone functionality. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
The synthesis of (1-Methoxy-6-oxopyridin-3-yl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyridine ring, which is functionalized with a methoxy group and a ketone.
Borylation: The key step in the synthesis is the introduction of the boronic acid group. This is often achieved through a borylation reaction, where a suitable boron reagent, such as bis(pinacolato)diboron, is used in the presence of a palladium catalyst.
Reaction Conditions: The borylation reaction is typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C. Common solvents used include tetrahydrofuran (THF) and dimethylformamide (DMF).
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
(1-Methoxy-6-oxopyridin-3-yl)boronic acid undergoes a variety of chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Substitution: The methoxy group on the pyridine ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Wissenschaftliche Forschungsanwendungen
(1-Methoxy-6-oxopyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (1-Methoxy-6-oxopyridin-3-yl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the study of molecular recognition and enzyme inhibition . The boronic acid group interacts with specific molecular targets, such as enzymes or receptors, leading to the modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
(1-Methoxy-6-oxopyridin-3-yl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and 4-formylphenylboronic acid. While these compounds share the boronic acid functionality, this compound is unique due to the presence of the methoxy and ketone groups on the pyridine ring. This structural difference imparts distinct reactivity and selectivity in chemical reactions .
Similar Compounds
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 2-Methoxyphenylboronic acid
Eigenschaften
Molekularformel |
C6H8BNO4 |
|---|---|
Molekulargewicht |
168.95 g/mol |
IUPAC-Name |
(1-methoxy-6-oxopyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H8BNO4/c1-12-8-4-5(7(10)11)2-3-6(8)9/h2-4,10-11H,1H3 |
InChI-Schlüssel |
KFWXSGBVFFYVTG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN(C(=O)C=C1)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


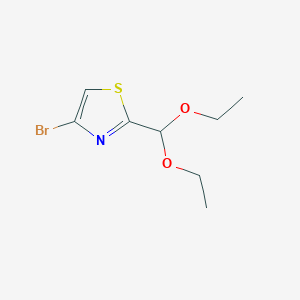
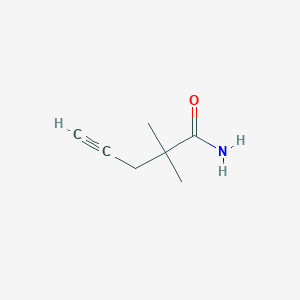
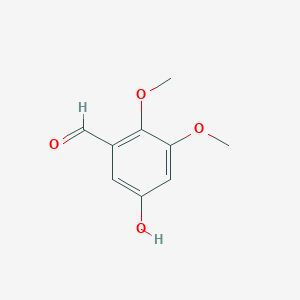
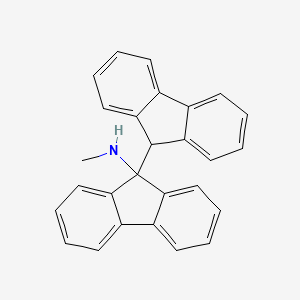
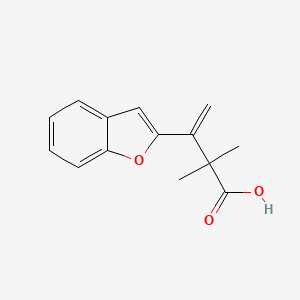


![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14000836.png)
![[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B14000839.png)
![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)
